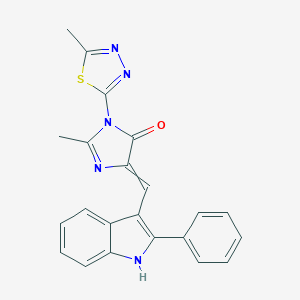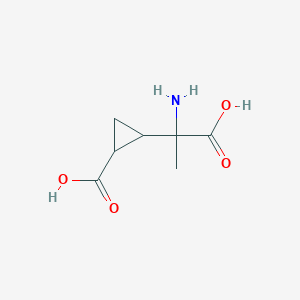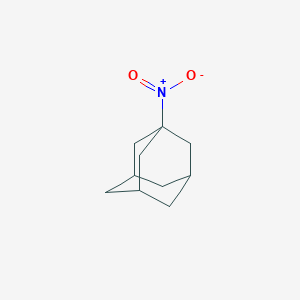![molecular formula C23H29ClO7 B116604 Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate CAS No. 265651-89-6](/img/structure/B116604.png)
Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate, also known as Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate, is a useful research compound. Its molecular formula is C23H29ClO7 and its molecular weight is 452.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ophthalmic Anti-Inflammatory Agent
Loteprednol Etabonate: is extensively used as an anti-inflammatory agent in ophthalmic conditions . It is particularly effective in treating post-operative inflammation and pain following ocular surgery. Its ability to minimize swelling and redness makes it a valuable component in eye drops and ointments.
Treatment of Allergic Conjunctivitis
This compound is also employed in the management of allergic conjunctivitis . It helps alleviate itching, redness, and swelling associated with allergic reactions in the eye, providing relief to patients suffering from seasonal allergies.
Particle Size Distribution Analysis in Pharmaceuticals
In the pharmaceutical industry, Loteprednol Etabonate has been the subject of studies focusing on particle size distribution, which is crucial for the drug’s efficacy and stability in suspension forms . The particle size can significantly affect dissolution rates and bioavailability, making this analysis vital for quality control.
Anti-Infective Combination Therapies
Research has been conducted on using Loteprednol Etabonate in combination with anti-infective agents for ophthalmic suspensions . This combination aims to provide both anti-inflammatory and anti-infective benefits, particularly useful in treating conditions like blepharitis or keratitis.
Role in Bioavailability Studies
The compound’s particle characteristics are critical in bioavailability studies, where the drug’s absorption rate into the systemic circulation is assessed . Understanding how the particle size affects bioavailability is essential for optimizing therapeutic outcomes.
Development of Sustained Release Formulations
There is ongoing research into developing sustained-release formulations of Loteprednol Etabonate to prolong its therapeutic effects . Such formulations would be beneficial in reducing the frequency of administration and improving patient compliance.
Corticosteroid for Dry Eye Syndrome
Loteprednol Etabonate: is being studied for its effectiveness in treating dry eye syndrome, a condition characterized by insufficient tear production . Its anti-inflammatory properties may help in reducing the ocular surface inflammation associated with this syndrome.
Analytical Method Development
Analytical methods are being developed to characterize Loteprednol Etabonate and its formulations . These methods are essential for ensuring the consistency and reliability of the compound in various pharmaceutical applications.
Propiedades
IUPAC Name |
chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClO7/c1-21-8-6-14(25)10-13(21)4-5-15-16-7-9-23(19(27)30-12-24,31-20(28)29-3)22(16,2)11-17(26)18(15)21/h6,8,10,15-18,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,17-,18+,21-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXERAGCQPJPJOT-NGVSTBRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=CC34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11305530 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)


![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)